molecular formula C11H14N2O2 B7541982 N-(4-methylpyridin-2-yl)oxolane-2-carboxamide

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide

Cat. No. B7541982
M. Wt: 206.24 g/mol
InChI Key: SWNHCZIDNDJIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor that has been under extensive scientific research due to its potential therapeutic applications. HDAC inhibitors have been shown to have anti-tumor effects, making them a promising candidate for cancer therapy.

Mechanism of Action

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide inhibits HDAC enzymes, which leads to the accumulation of acetylated histones. This accumulation of acetylated histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been extensively studied for its anti-tumor effects. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has been shown to have toxicity in some animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.

Synthesis Methods

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methylpyridin-2-yl chloride. The second step involves the reaction of 4-methylpyridin-2-yl chloride with 2-oxolane carboxylic acid to form this compound, which is this compound.

Scientific Research Applications

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to have anti-tumor effects by inhibiting the deacetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHCZIDNDJIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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